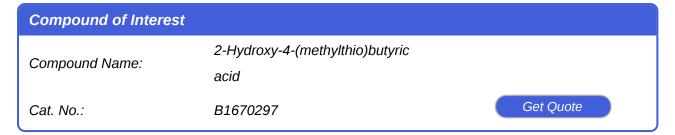


An In-depth Technical Guide to 2-Hydroxy-4-(methylthio)butyric Acid (HMTBA)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a synthetic analogue of the essential amino acid methionine, serves as a crucial nutritional supplement in animal feed and presents potential applications in pharmaceutical and antimicrobial formulations. This technical guide provides a comprehensive overview of HMTBA, encompassing its chemical and physical properties, detailed synthesis and analytical methodologies, metabolic pathways, and its influence on gene expression. Quantitative data from various studies are systematically presented in tabular format to facilitate comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key biological pathways to support advanced research and development activities.

Chemical and Physical Properties

2-Hydroxy-4-(methylthio)butyric acid is an organic compound characterized by a hydroxyl group on the alpha-carbon, in place of the amino group found in methionine.[1] This structural distinction classifies it as an α -hydroxy carboxylic acid and a thioether.[1] It is commercially produced as a racemic mixture and is utilized as a substitute for methionine in animal nutrition. [1] In its natural form, HMTBA is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, a precursor to dimethyl sulfide.[1]



Property	Value	Reference
Molecular Formula	C5H10O3S	[2][3]
Molecular Weight	150.19 g/mol	[1][2]
CAS Number	583-91-5	[1]
Appearance	White solid or light brown liquid	[1][3]
IUPAC Name	2-hydroxy-4- (methylthio)butanoic acid	[3]
SMILES	CSCCC(O)C(=O)O	[1]
InChI	InChI=1S/C5H10O3S/c1-9-3- 2-4(6)5(7)8/h4,6H,2-3H2,1H3, (H,7,8)	[1]

Synthesis and Manufacturing

The commercial synthesis of racemic HMTBA typically involves a multi-step process. A common method begins with the conjugate addition of methanethiol to acrolein. This is followed by the formation and subsequent hydrolysis of a cyanohydrin to yield the final product.[1]

Analytical Methodologies

Accurate quantification of HMTBA in various biological and environmental matrices is essential for research and quality control. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust and sensitive method for the determination of HMTBA in bovine serum and seawater utilizes reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS).

Experimental Protocol: HPLC-ESI-MS/MS for HMTBA in Bovine Serum

Sample Preparation:



- To 1 mL of bovine serum, add a known amount of an internal standard.
- Precipitate proteins by adding 0.2 mL of 1 M perchloric acid.
- Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 μm syringe filter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for HMTBA and the internal standard.

Capillary Isotachophoresis

For the rapid determination of HMTBA in poultry feeds, capillary isotachophoresis offers a selective and efficient alternative to traditional chromatographic methods.

Experimental Protocol: Capillary Isotachophoresis for HMTBA in Poultry Feed

- Sample Preparation:
 - Extract a 10 g sample of ground poultry feed with 50 mL of deionized water by shaking for 15 minutes.
 - Centrifuge the extract at 5000 rpm for 10 minutes.



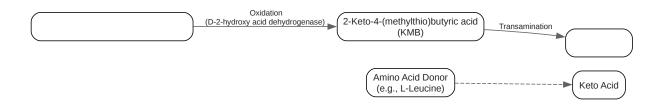
- Filter the supernatant through a 0.45 μm membrane filter.
- Electrophoretic Conditions:
 - Leading Electrolyte: 10 mM HCl, 20 mM β-alanine, pH 3.5.
 - o Terminating Electrolyte: 10 mM caproic acid.
 - Capillary: Fused silica, 75 μm i.d., 60 cm total length.
 - Detection: Conductivity detector.

Metabolic Pathway of HMTBA

The biological activity of HMTBA as a methionine source relies on its conversion to L-methionine within the body. This process involves a two-step enzymatic conversion.

- Oxidation: The D- and L-isomers of HMTBA are first oxidized to its keto-analogue, 2-keto-4-(methylthio)butyric acid (KMB). This reaction is catalyzed by stereospecific enzymes, primarily D-2-hydroxy acid dehydrogenase for the D-isomer.
- Transamination: KMB is then transaminated to form L-methionine. This step involves the transfer of an amino group from an amino acid donor, with L-leucine being a preferred donor.

This metabolic conversion is upregulated by the availability of HMTBA.



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Caption: Metabolic conversion of HMTBA to L-Methionine.



Efficacy as a Methionine Substitute

Numerous studies have evaluated the efficacy of HMTBA as a replacement for DL-methionine in animal diets. The relative bioavailability can vary depending on the species and production parameters measured.

Animal Model	Parameter	HMTBA Efficacy vs. DL-Methionine (%)	Reference
Broiler Chickens	Body Weight Gain	99	[4]
Broiler Chickens	Feed Conversion Ratio	100 (assumed 65% product basis)	[5]
Young Swine	Average Daily Gain	95 - 119	[2]
Cherry Valley Ducks	Body Weight Gain	99	[4]

Antimicrobial Properties

HMTBA exhibits antimicrobial activity against various foodborne pathogens, making it a potential agent for improving food safety.



Microorgani sm	Parameter	HMTBA Concentrati on (%)	Log Reduction	Time	Reference
Salmonella enterica	Minimum Inhibitory Concentratio n (MIC)	0.30	-	36 h	[6]
Listeria monocytogen es	Minimum Inhibitory Concentratio n (MIC)	0.30	-	36 h	[6]
Salmonella enterica	In pet food kibbles	1 (in Activate US WD- MAX™)	~3	12 h	[7]
Salmonella enterica	In pet food kibbles	1 (in Activate US WD- MAX™)	4-4.6	24 h	[7]
Shiga toxin- producing E. coli	In pet food kibbles	1 (in Activate US WD- MAX™)	~2	12 h	[7]
Shiga toxin- producing E. coli	In pet food kibbles	1 (in Activate US WD- MAX™)	~3	24 h	[7]

Effects on Gene Expression

HMTBA supplementation has been shown to modulate the expression of genes involved in methionine metabolism and antioxidant pathways, particularly in poultry.

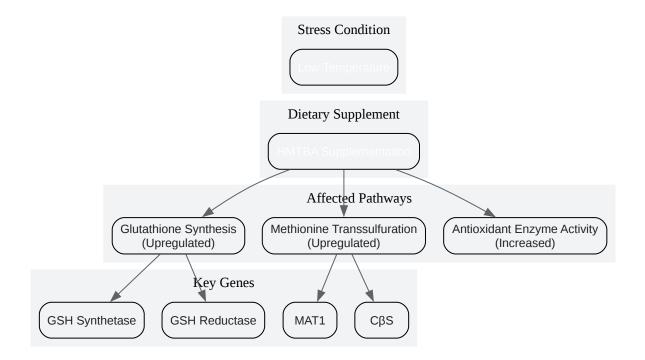
Under conditions of low temperature stress in broilers, dietary supplementation with 0.51% DL-HMTBA has been observed to:

• Upregulate the expression of genes involved in glutathione (GSH) synthesis.[1]



- Increase the expression of genes in the methionine transsulfuration pathway, such as cystathionine β-synthase (CβS) and Met adenosyltransferase 1 (MAT1).[1]
- Enhance the activity of antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[1]

Furthermore, studies in broiler chickens have shown that dietary HMTBA can influence the mRNA abundance of enzymes responsible for its conversion to L-methionine, such as L-HMTBA oxidase, in a tissue- and age-specific manner.[3][8]



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Caption: HMTBA's effect on gene expression under stress.

Conclusion



2-Hydroxy-4-(methylthio)butyric acid is a well-characterized methionine analogue with significant applications in animal nutrition and potential for use as an antimicrobial agent. Its efficacy as a methionine source is comparable to DL-methionine, and it offers additional benefits through the modulation of metabolic and antioxidant pathways at the genetic level. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the fields of animal science, drug development, and food safety to further explore and utilize the properties of HMTBA.

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